molecular formula C27H37ClCuN2 B2731727 Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) CAS No. 578743-87-0

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

Cat. No.: B2731727
CAS No.: 578743-87-0
M. Wt: 488.6
InChI Key: BKSHBFGWPYSHEE-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is a copper complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its significant role in homogeneous catalysis, particularly in organic synthesis. The NHC ligand provides stability and enhances the reactivity of the copper center, making it a valuable catalyst in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a copper(I) source, such as copper(I) chloride. The reaction is carried out under an inert atmosphere using dry, oxygen-free solvents like tetrahydrofuran (THF). The mixture is stirred at room temperature and then heated to 60°C for a few hours before being allowed to cool to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include ethyl diazoacetate for carbene transfer reactions, trimethylsilyldiazomethane for methylenation, and poly(methylhydrosiloxane) for reductions. Typical reaction conditions involve the use of inert atmospheres, dry solvents, and controlled temperatures .

Major Products

The major products formed from these reactions include functionalized olefins, aziridines, and methyleneated aldehydes and ketones .

Scientific Research Applications

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) involves the stabilization of reactive intermediates through the N-heterocyclic carbene ligand. This ligand donates electron density to the copper center, enhancing its reactivity and enabling efficient catalysis. The copper center then facilitates various transformations, such as carbene transfer and reduction reactions, by interacting with substrates and promoting the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is unique due to its specific NHC ligand, which provides a balance of steric hindrance and electronic properties. This balance enhances its stability and reactivity, making it a versatile catalyst in various chemical reactions .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorocopper(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRINCVYMIAYBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClCuN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578743-87-0
Record name Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
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